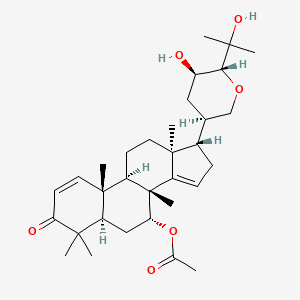
Grandifoliolenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grandifoliolenone is a natural product found in Toona sinensis and Neobeguea mahafalensis with data available.
Applications De Recherche Scientifique
Isolation and Characterization
Grandifoliolenone is a triterpenoid isolated from the seed shells of Neobegueae mahafalensis, a plant belonging to the Meliaceae family. The hexane extract of the seed shells yielded this compound along with other triterpenoids and limonoids (Naidoo et al., 2003). This highlights the potential of this compound as a candidate for further pharmacological and biological studies due to its natural occurrence in medicinal plants.
Hepatoprotective Properties
In research focusing on the hepatoprotective effects of plant extracts, Khaya grandifoliola (Meliaceae) was traditionally used in medicine for treating liver-related diseases. The study investigated the synergistic effect of the active fractions of Khaya grandifoliola and Entada africana on primary rat hepatocytes against paracetamol-induced toxicity. The results indicated that the methylene chloride/methanol fractions of K. grandifoliola were found to be the most hepato-protective, comparable to the standard silymarin. These findings suggest a potential application of this compound in the protection and treatment of liver diseases (Njayou et al., 2016).
Antioxidant and Anti-inflammatory Activities
This compound, along with other limonoids from Khaya grandifoliola, has shown promising in vitro antimalarial activity against Plasmodium falciparum. The study identified that certain limonoids, including this compound, were active with low IC50 values, indicating their potential as antimalarial agents. This activity is significant as it contributes to the understanding of the therapeutic potentials of this compound in treating malaria and other diseases related to oxidative stress and inflammation (Bickii et al., 2000).
Propriétés
Numéro CAS |
18524-60-2 |
|---|---|
Formule moléculaire |
C32H48O6 |
Poids moléculaire |
528.73 |
Nom IUPAC |
[(5R,7R,8R,9R,10R,13S,17S)-17-[(3R,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate |
InChI |
InChI=1S/C32H48O6/c1-18(33)38-26-16-24-28(2,3)25(35)12-14-31(24,7)23-11-13-30(6)20(9-10-22(30)32(23,26)8)19-15-21(34)27(37-17-19)29(4,5)36/h10,12,14,19-21,23-24,26-27,34,36H,9,11,13,15-17H2,1-8H3/t19-,20-,21+,23+,24-,26+,27+,30-,31+,32-/m0/s1 |
Clé InChI |
XDSCBKRFIHUOTA-FKUFITTHSA-N |
SMILES |
CC(=O)OC1CC2C(C(=O)C=CC2(C3C1(C4=CCC(C4(CC3)C)C5CC(C(OC5)C(C)(C)O)O)C)C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


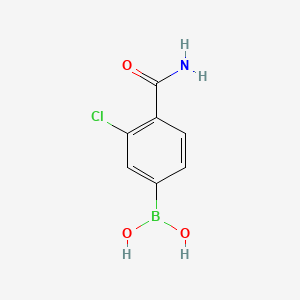
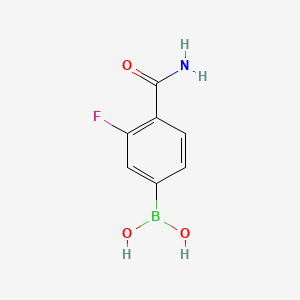
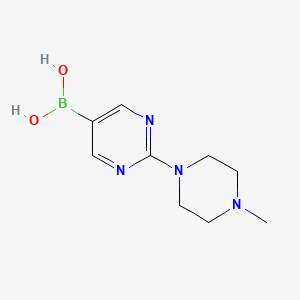
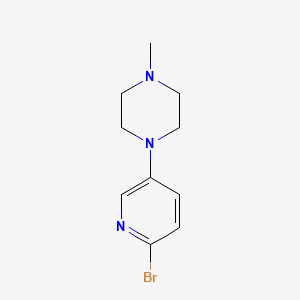
![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)
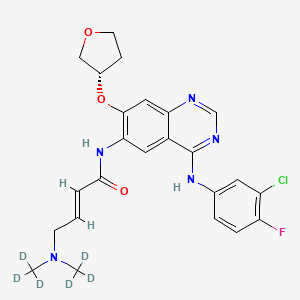
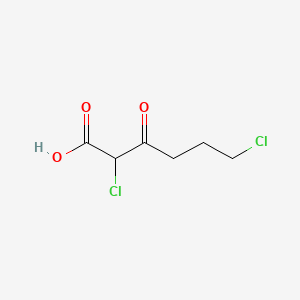

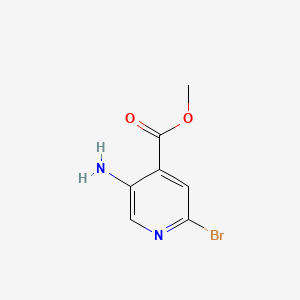

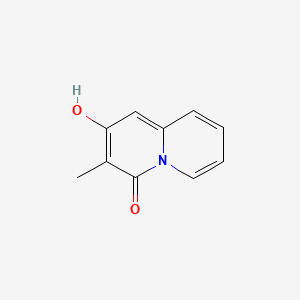
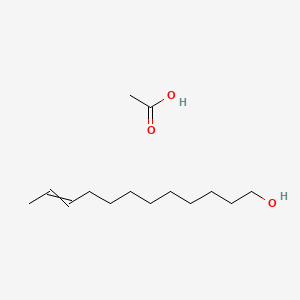
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)
